

In-Depth Technical Guide to A-39183A: Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: A-39183A
Cat. No.: B020953

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-39183A is a rare bianthryl antibiotic, first identified from the aerobic fermentation of *Streptomyces* NRRL 12049. With the CAS Number 79426-51-0, this dimeric tetrahydroanthracene derivative exhibits a range of biological activities, including antibacterial effects against penicillin-resistant and anaerobic bacteria, as well as cytotoxic properties against cancer cell lines. This technical guide provides a comprehensive overview of the available data on **A-39183A**, detailing its chemical structure, physicochemical properties, and known biological functions. The document also outlines generalized experimental protocols relevant to its isolation and biological characterization, serving as a foundational resource for further research and development.

Chemical Structure and Properties

A-39183A is structurally identified as hexahydroxy-2,2'-dimethyl-1H,1'H,2H,2'H,3H,3'H,4H,4'H-[9,9'-bianthracene]. Its complex dimeric structure is a key feature contributing to its biological activity.

Table 1: Chemical and Physical Properties of **A-39183A**

Property	Value
CAS Number	79426-51-0
IUPAC Name	hexahydroxy-2,2'-dimethyl-1H,1'H,2H,2'H,3H,3'H,4H,4'H-[9,9'-bianthracene]
Molecular Formula	C ₃₀ H ₃₀ O ₆
Molecular Weight	494.55 g/mol
Appearance	Data not available
Melting Point	Data not available
Solubility	Data not available
UV/Vis Absorption	Data not available
¹ H NMR Spectrum	Data not available
¹³ C NMR Spectrum	Data not available
Mass Spectrum	Data not available

Note: Specific quantitative data for several physicochemical properties are not readily available in public literature and would require experimental determination.

Biological Activity

A-39183A has demonstrated a spectrum of biological activities, positioning it as a molecule of interest for further investigation in drug discovery.

Antibacterial Activity

A-39183A is an active component of the A-39183 antibiotic complex and has shown efficacy against a variety of bacteria. It is notably active against penicillin-resistant strains of *Staphylococcus aureus* and *Streptococcus faecalis*. Furthermore, it exhibits inhibitory activity against a range of Gram-positive and Gram-negative anaerobic bacteria.

Table 2: Reported Antibacterial Activity of **A-39183A**

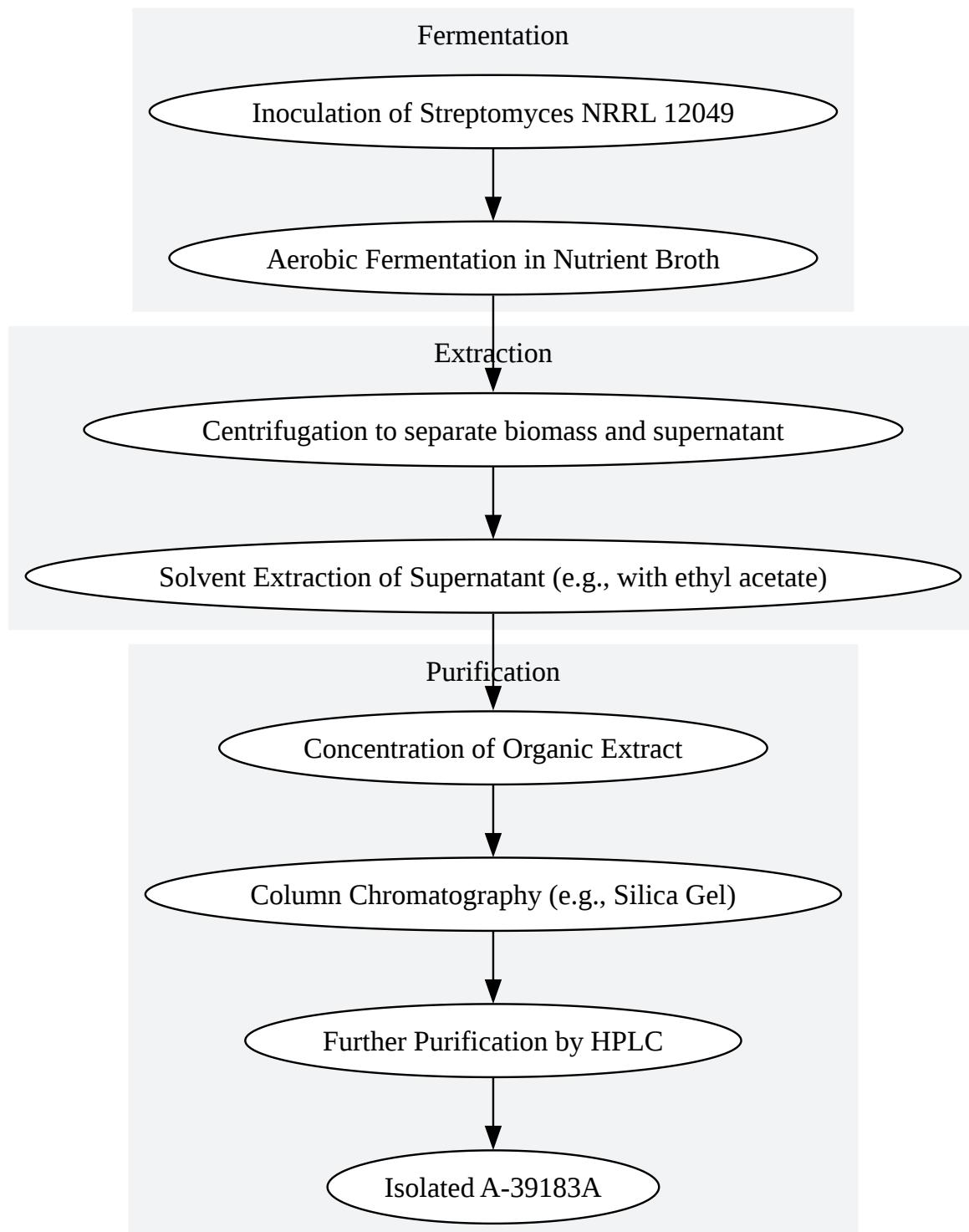
Target Organism	Activity
Penicillin-resistant <i>S. aureus</i> 3055	Active
<i>S. faecalis</i> X66	Active
Gram-positive anaerobic bacteria	Active
Gram-negative anaerobic bacteria	Active

Note: Specific Minimum Inhibitory Concentration (MIC) values from primary literature are not consistently reported. The values would need to be determined experimentally for specific strains.

Cytotoxic Activity

Research has indicated that **A-39183A** possesses cytotoxic properties. Specifically, it has shown considerable cytotoxicity against HeLa (cervical cancer) cells, suggesting potential for investigation as an anticancer agent.

Ionophoric Activity


A-39183A has been reported to act as an ionophore. It is believed to facilitate the transport of divalent cations, such as Magnesium (Mg^{2+}) and Calcium (Ca^{2+}), across lipid membranes into organic solvents. Additionally, it has been implicated in the transport of ferric ions (Fe^{3+}) into mitochondria. This ionophoric activity may be a key mechanism underlying its biological effects.

Experimental Protocols

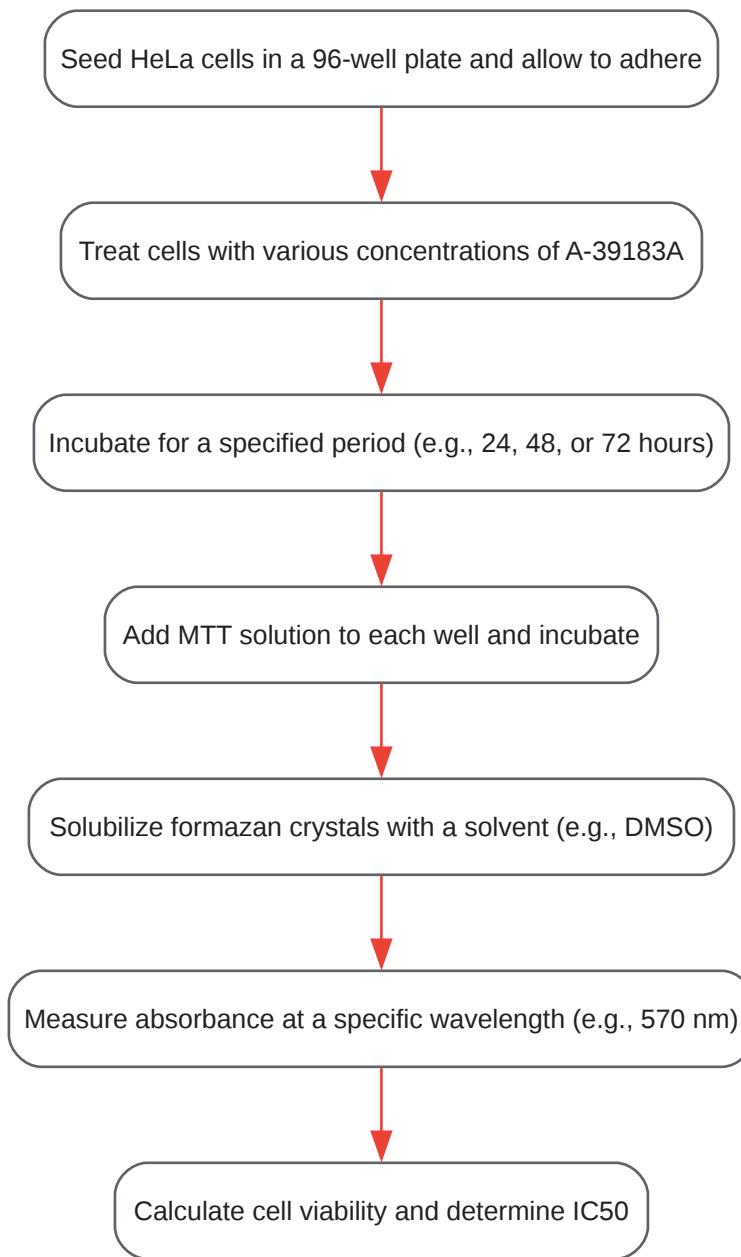
Detailed experimental protocols for **A-39183A** are not extensively published. However, based on standard methodologies for similar natural products, the following sections outline the likely procedures for its isolation and biological evaluation.

Isolation of A-39183A from *Streptomyces* NRRL 12049

The isolation of **A-39183A** involves fermentation of the producing organism, followed by extraction and chromatographic purification of the target compound.

[Click to download full resolution via product page](#)

Broth microdilution assay workflow.


Methodology:

- A two-fold serial dilution of **A-39183A** is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
- Each well is inoculated with a standardized suspension of the test bacterium (e.g., at a final concentration of 5×10^5 CFU/mL).
- Positive (no antibiotic) and negative (no bacteria) control wells are included.
- The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- The MIC is determined as the lowest concentration of **A-39183A** that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

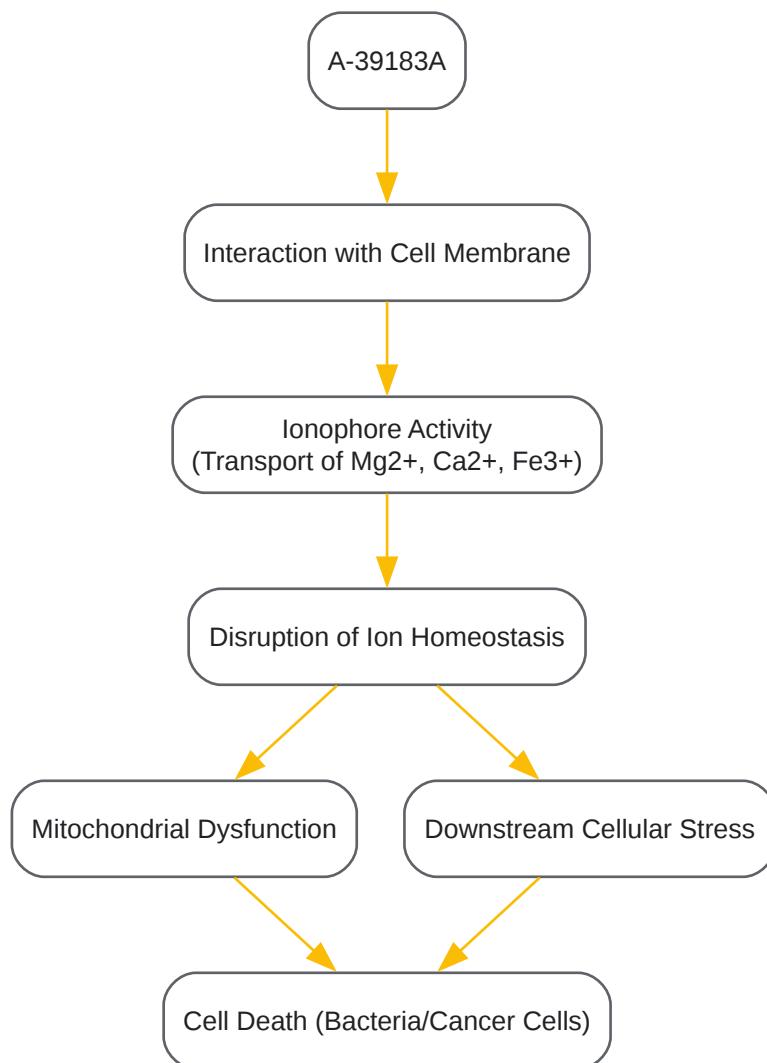
The cytotoxic effect of **A-39183A** on cancer cell lines like HeLa can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Workflow for MTT Assay

[Click to download full resolution via product page](#)

MTT cytotoxicity assay workflow.

Methodology:


- HeLa cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

- The cells are then treated with a range of concentrations of **A-39183A** and incubated for a set period (e.g., 48 hours).
- After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO or isopropanol).
- The absorbance of the resulting purple solution is measured using a microplate reader.
- Cell viability is calculated as a percentage relative to untreated control cells. The IC_{50} value (the concentration of **A-39183A** that inhibits 50% of cell growth) can then be determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

The precise signaling pathways affected by **A-39183A** have not been elucidated in the available literature. Its function as an ionophore for essential metal ions suggests that its mechanism of action could be related to the disruption of ion homeostasis across cellular and mitochondrial membranes. This disruption could lead to a cascade of downstream effects, ultimately resulting in bacterial cell death or cytotoxicity in cancer cells. Further research is required to identify the specific cellular targets and signaling cascades modulated by **A-39183A**.

Hypothesized Mechanism of Action

[Click to download full resolution via product page](#)*Hypothesized mechanism of A-39183A.*

Conclusion

A-39183A is a structurally interesting natural product with demonstrated antibacterial and cytotoxic activities. Its ionophoric properties suggest a potentially unique mechanism of action. While foundational information on its structure and biological effects is available, a significant amount of quantitative data regarding its physicochemical properties and specific biological potency (MIC and IC₅₀ values) remains to be established through further experimental work. The experimental workflows provided in this guide offer a starting point for researchers interested in reinvestigating this promising molecule for potential therapeutic applications. Future studies should focus on the full elucidation of its structure-activity relationship, its

mechanism of action at the molecular level, and its potential in preclinical models of infection and cancer.

- To cite this document: BenchChem. [In-Depth Technical Guide to A-39183A: Structure, Properties, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b020953#a-39183a-structure-and-chemical-properties\]](https://www.benchchem.com/product/b020953#a-39183a-structure-and-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com